Dibenzo[a,e]cycloocten-5(6H)-one

Physicochemical characterization Purity assessment Solid-state stability

Dibenzo[a,e]cycloocten-5(6H)-one (CAS 3111-86-2; C₁₆H₁₂O; MW 220.27 g/mol) is an unsaturated polycyclic ketone comprising a central eight-membered cyclooctene ring fused to two benzene rings at the [a,e] positions, with a ketone carbonyl at C-5 and a double bond at C-11/C-12. It is a member of the dibenzocyclooctadienone class and serves as a versatile intermediate in the synthesis of strained alkynes, quinones, and pharmacologically relevant triarylethylene scaffolds.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
Cat. No. B8555986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[a,e]cycloocten-5(6H)-one
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=CC3=CC=CC=C3C1=O
InChIInChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-10H,11H2
InChIKeyULOQNVBGMWFWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzo[a,e]cycloocten-5(6H)-one – Basic Identity, Physicochemical Profile, and Procurement-Relevant Classification


Dibenzo[a,e]cycloocten-5(6H)-one (CAS 3111-86-2; C₁₆H₁₂O; MW 220.27 g/mol) is an unsaturated polycyclic ketone comprising a central eight-membered cyclooctene ring fused to two benzene rings at the [a,e] positions, with a ketone carbonyl at C-5 and a double bond at C-11/C-12. [1] It is a member of the dibenzocyclooctadienone class and serves as a versatile intermediate in the synthesis of strained alkynes, quinones, and pharmacologically relevant triarylethylene scaffolds. [2]

Why 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one and Regioisomeric Ketones Cannot Replace Dibenzo[a,e]cycloocten-5(6H)-one in Synthesis or Assay Development


The 11,12-double bond in dibenzo[a,e]cycloocten-5(6H)-one enables key transformations that are inaccessible to its fully saturated 11,12-dihydro analog (CAS 838-15-3) and imparts physicochemical properties that differ from regioisomeric [a,d]-fused ketones. Selenium dioxide oxidation of the target compound yields dibenzo[a,e]cyclooctene-5,6-dione [1], a precursor to arginine-selective bioconjugation reagents, whereas the dihydro analog cannot undergo this allylic oxidation. Additionally, the fusion pattern ([a,e] vs. [a,d]) fundamentally alters thermodynamic stability, as quantified below. These differences mean that substituting a closely related analog will alter reactivity, intermediate stability, and ultimately the fidelity of synthetic routes or biological assay outcomes.

Quantitative Differentiation Evidence for Dibenzo[a,e]cycloocten-5(6H)-one Against Its Closest Analogs


Melting-Point Delta: Dibenzo[a,e]cycloocten-5(6H)-one vs. 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one

The melting point of dibenzo[a,e]cycloocten-5(6H)-one (114–116 °C [1]) is 18–21 °C higher than that of its 11,12-dihydro analog, which melts with decomposition at 95.2–96.5 °C . This substantial difference reflects stronger intermolecular interactions in the unsaturated compound due to the presence of the 11,12-double bond and provides a simple, orthogonal identity-and-purity checkpoint during procurement.

Physicochemical characterization Purity assessment Solid-state stability

Gas-Phase Enthalpy of Formation: [a,e] vs. [a,d] Dibenzocyclooctadienone Isomers

For the saturated scaffold, standard molar enthalpy of formation in the gas phase, ΔfHm⁰(g), has been determined experimentally by combustion calorimetry for the [a,e]-fused isomer (ketone 1) and the [a,d]-fused isomer (ketone 2). The [a,e] isomer is thermodynamically favoured by approximately 25 kJ/mol: ΔfHm⁰(g) = –39.9 ± 5.5 kJ/mol for 6H-11,12-dihydrodibenzo[a,e]cycloocten-5-one vs. –14.8 ± 5.3 kJ/mol for 10H-11,12-dihydrodibenzo[a,d]cycloocten-5-one [1].

Thermochemistry Computational chemistry Stability ranking

X-ray Crystallographic Confirmation of the Strained Eight-Membered Alkyne Derivative

The structure of 11,12-didehydrodibenzo[a,e]cycloocten-5(6H)-one, a derivative directly accessible from the target compound, was unambiguously assigned by X-ray crystallography of its 2,4-dinitrophenylhydrazone derivative, providing unequivocal atomic-level proof of the core scaffold connectivity [1]. No comparable X-ray structure has been reported for the 11,12-dihydro analog in the primary literature.

Structural biology Crystallography Quality control

Antiestrogenic Potency of a Scaffold-Derived Tricyclic Triarylethylene in Primary Pituitary Cell Culture

A tricyclic triarylethylene compound constructed on the 5,6-dihydrodibenzo[a,e]cyclooctene scaffold—3-[β-dimethylaminoethoxy]-11-ethyl-12-(4-hydroxyphenyl)-5,6-dihydrodibenzo[a,e]cyclooctene (7c)—exhibited antiestrogenic activity with an IC₅₀ of 16 nM in an estradiol-stimulated prolactin synthesis assay in primary rat pituitary cells, compared to 4 nM for 4-hydroxytamoxifen in the same experiment [1].

Endocrinology Drug discovery Assay development

Procurement-Guiding Application Scenarios for Dibenzo[a,e]cycloocten-5(6H)-one


Divergent Intermediate for Strained Alkyne and Quinone Synthesis

The 11,12-double bond of dibenzo[a,e]cycloocten-5(6H)-one serves as the entry point for selenium dioxide oxidation to dibenzo[a,e]cyclooctene-5,6-dione, a precursor to arginine-selective bioconjugation reagents [1], and for multi-step elaboration to strained eight-membered alkynes with confirmed X-ray structure [2]. Saturated analogs cannot participate in these transformations. Procure this compound when the synthetic route demands allylic oxidation or alkyne introduction on an eight-membered dibenzo-fused ring.

Pharmacophore Scaffold for Nonsteroidal Antiestrogen Lead Optimization

Derivatives of the dibenzo[a,e]cyclooctene core have demonstrated antiestrogenic activity in primary pituitary cell assays (IC₅₀ 16 nM for compound 7c vs. 4 nM for 4-OH-tamoxifen) [3]. Laboratories engaged in structure-activity-relationship campaigns for endocrine agents should prioritize procurement of this specific scaffold compound to ensure consistency with published pharmacological benchmarks.

Thermochemical Reference Standard for Computational and Calorimetric Studies

The experimentally measured gas-phase enthalpy of formation for the [a,e]-fused dihydrodibenzo[a,e]cycloocten-5-one (–39.9 ± 5.5 kJ/mol) and the 25 kJ/mol gap relative to its [a,d] regioisomer [4] make this compound class a valuable reference set for validating computational methods, group-additivity schemes, and calorimetric instrumentation. Acquire the [a,e] ketone to serve as an anchored data point in thermochemical benchmarking.

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